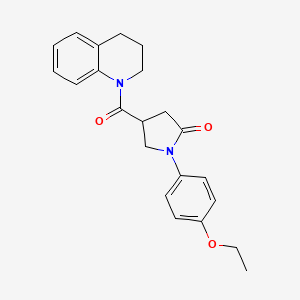
4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core, which is a five-membered lactam ring, substituted with a 4-ethoxyphenyl group and a 3,4-dihydroquinolin-1(2H)-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the 3,4-dihydroquinolin-1(2H)-ylcarbonyl intermediate: This can be achieved by the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Synthesis of the pyrrolidin-2-one core: The pyrrolidin-2-one ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the intermediates: The final step involves coupling the 3,4-dihydroquinolin-1(2H)-ylcarbonyl intermediate with the pyrrolidin-2-one core in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced quinoline or pyrrolidinone derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: The compound could be used in the synthesis of novel polymers or materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or tool compound in biological assays to study cellular processes or protein interactions.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound could influence signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the ethoxy group on the phenyl ring.
4-(quinolin-1(2H)-ylcarbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one: Similar structure but lacks the dihydro component in the quinoline ring.
Uniqueness
4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to the presence of both the 3,4-dihydroquinolin-1(2H)-ylcarbonyl and 4-ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H24N2O3/c1-2-27-19-11-9-18(10-12-19)24-15-17(14-21(24)25)22(26)23-13-5-7-16-6-3-4-8-20(16)23/h3-4,6,8-12,17H,2,5,7,13-15H2,1H3 |
InChI Key |
FTPLUTIBXSDXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC4=CC=CC=C43 |
solubility |
47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















